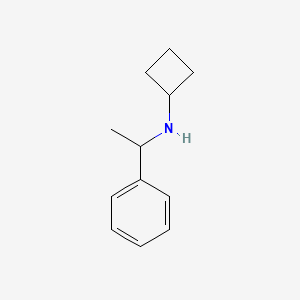

N-(1-phenylethyl)cyclobutanamine

Übersicht

Beschreibung

N-(1-phenylethyl)cyclobutanamine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that similar compounds, such as fentanyl analogs, primarily target opioid receptors . These receptors play a crucial role in pain perception and reward systems in the body.

Mode of Action

Based on its structural similarity to fentanyl analogs, it can be hypothesized that it interacts with its targets (potentially opioid receptors) to induce changes in the body

Biochemical Pathways

It is anticipated that the metabolism of such compounds generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation . These biochemical pathways and their downstream effects are subject to further investigation.

Pharmacokinetics

Based on the known pharmacokinetics of similar compounds, it can be hypothesized that these properties significantly impact the bioavailability of the compound

Result of Action

Similar compounds have been associated with a range of effects, including analgesia and potentially severe adverse effects, including addiction and overdose

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(1-phenylethyl)cyclobutanamine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

Biologische Aktivität

N-(1-phenylethyl)cyclobutanamine, a cyclic amine compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The biological activity of this compound has been studied primarily in relation to its interaction with neurotransmitter systems and potential anticancer properties. Preliminary studies indicate that it may act as an antagonist at certain receptor sites, influencing pathways involved in cell proliferation and neurotransmission.

Pharmacological Studies

- Neuropharmacological Effects : Research has shown that this compound exhibits significant effects on the central nervous system (CNS). It has been evaluated for its potential as an antidepressant and anxiolytic agent. In animal models, it demonstrated reduced anxiety-like behavior and improved mood-related outcomes, suggesting serotonergic modulation.

- Anticancer Activity : In vitro studies have indicated that this compound may inhibit cancer cell proliferation. For example, it was tested against various cancer cell lines, including breast and prostate cancer cells, showing IC values in the micromolar range. The compound appears to induce apoptosis and inhibit angiogenesis, making it a candidate for further development as an anticancer therapeutic.

Table 1: Summary of Biological Activities

Case Study 1: Neuropharmacological Evaluation

In a study involving rodent models, this compound was administered at varying doses to assess its impact on anxiety-like behaviors. The results indicated a dose-dependent reduction in anxiety levels measured by the elevated plus maze test. This suggests potential utility in treating anxiety disorders.

Case Study 2: Anticancer Efficacy

A series of experiments were conducted using human breast cancer cell lines (MCF-7). Treatment with this compound resulted in significant inhibition of cell viability and induction of apoptotic markers. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment, indicating a promising avenue for cancer therapy.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuropharmacology

N-(1-phenylethyl)cyclobutanamine and its derivatives have been studied for their interactions with neurotransmission pathways, making them promising candidates for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that these compounds can act as substrates and irreversible inactivators of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. For instance, 1-phenylcyclobutylamine has shown to inactivate monoamine oxidase through a mechanism that involves the formation of reactive metabolites, which can lead to neuroprotective effects against oxidative stress .

Case Study: Monoamine Oxidase Inhibition

A study demonstrated that for every molecule of 1-phenylcyclobutylamine that leads to inactivation of monoamine oxidase, approximately 325 molecules are converted to product, indicating a potent interaction with this enzyme . This suggests potential therapeutic benefits in modulating neurotransmitter levels in the brain.

Material Science

Synthesis of Chiral Amines

In material science, this compound plays a crucial role in synthesizing chiral amines. The compound is involved in asymmetric Aza-Michael additions, leading to the production of various chiral amines essential for multiple applications. The synthesis process typically includes:

- Aza-Michael Addition : This step allows for the formation of chiral centers.

- Carboxylic Acid Hydrolysis : This step is crucial for refining the product.

- Barton-Decarboxylation : This final step enhances the yield and purity of the chiral amines produced.

Pharmacological Research

Potential Therapeutic Applications

The pharmacological properties of this compound have been explored in various studies. For example, its derivatives have been evaluated for anti-inflammatory and analgesic activities. Research has shown that modifications to the phenoxy group can enhance these therapeutic effects, particularly when halogen or nitro groups are introduced .

Data Table: Summary of Pharmacological Activities

| Compound | Activity Type | Observations |

|---|---|---|

| This compound | Neuroprotection | Inhibits monoamine oxidase |

| Phenoxy derivatives | Anti-inflammatory | Enhanced activity with halogen substitutions |

| Nitro-substituted phenoxy | Anti-cancer | Significant cytotoxic effects observed |

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has provided insights into how different structural modifications affect its biological activity. For instance, variations in substituents on the phenyl ring can significantly influence both potency and selectivity for specific biological targets .

Case Study: GPR88 Agonists

Recent studies have identified GPR88 agonists derived from similar scaffolds that exhibit reduced alcohol consumption in animal models without affecting locomotor activity. This highlights the potential for developing new treatments for addiction based on structural analogs of this compound .

Eigenschaften

IUPAC Name |

N-(1-phenylethyl)cyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10(13-12-8-5-9-12)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHMVMRQYDQYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.